2-(Oxetan-3-yloxy)pyridine-4-carbonitrile
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Overview
Description
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a chemical compound that features a four-membered oxetane ring attached to a pyridine ring with a nitrile group at the 4-position. The oxetane ring is known for its unique properties, including its stability and ability to undergo ring-opening reactions, making it a valuable building block in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through the cyclization of an epoxide with an alcohol under acidic or basic conditions . The resulting oxetane can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)pyridine-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
2-(Oxetan-3-yloxy)benzene-4-carbonitrile: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is unique due to the combination of the oxetane ring and the pyridine ring with a nitrile group at the 4-position. This unique structure imparts specific physicochemical properties, making it a valuable compound in various fields of research and industry .
Biological Activity
2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which combine an oxetane ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a carbonitrile group at the 4-position and an oxetane ring linked via a methoxy group at the 2-position. The oxetane ring is known for its strain and potential for ring-opening reactions, while the aromatic nature of the pyridine contributes to various interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Ring-opening Reactions : The oxetane ring can undergo ring-opening, leading to the formation of reactive intermediates that may interact with biological targets.
- Hydrogen Bonding : The carbonitrile group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.
- Aromatic Interactions : The pyridine moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in proteins, enhancing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by modulating pathways involved in cell differentiation and apoptosis. Its structural features allow it to interact with cancer-related molecular targets effectively.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. While specific data on this compound's COX inhibition is limited, the structural similarities suggest potential efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its ability to form stable interactions through hydrogen bonding and π-π stacking .
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound, providing insights into its potential biological activities:
Properties
IUPAC Name |
2-(oxetan-3-yloxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYQMCHXPOGCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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